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molecular formula C7H13NO B146473 N-Cyclohexylformamide CAS No. 766-93-8

N-Cyclohexylformamide

Cat. No. B146473
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
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Patent
US03979385

Procedure details

127.2 parts of N-cyclohexylformamide and 81 parts of phosphorous acid were reacted with 137.3 parts of phosphorus trichloride at 70°C, and maintained for 5 hours at this temperature. The reaction product was dissolved in water, treated with acetone and the precipitate separated. A 25% yield of N-cyclohexyl-1-aminomethane-1,1-diphosphonic acid, based on PCl3, was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH:8]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[P:10]([OH:13])([OH:12])[OH:11].P(Cl)(Cl)Cl.CC(C)=O>O>[CH:1]1([NH:7][CH:8]([P:10]([OH:13])(=[O:11])[OH:12])[P:10]([OH:13])(=[O:12])[OH:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 5 hours at this temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitate separated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(P(O)(=O)O)P(O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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